(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid
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Overview
Description
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a benzylamino group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the benzylamino group. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding and removing protecting groups, allowing for efficient and scalable production. The use of high-performance liquid chromatography (HPLC) is common to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzylamino group, potentially forming benzylidene derivatives.
Reduction: Reduction reactions can remove the Fmoc group, revealing the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other protecting groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Piperidine: Often used to remove the Fmoc group.
Hydrogenation catalysts: Used in reduction reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, removing the Fmoc group yields the free amino compound, while oxidation can produce benzylidene derivatives.
Scientific Research Applications
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein interactions and functions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property is crucial in peptide synthesis, where sequential addition of amino acids is required.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(((tert-Butoxycarbonyl)amino)-3-(benzylamino)propanoic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) group instead of the Fmoc group.
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(methylamino)propanoic acid: Similar but with a methylamino group instead of a benzylamino group.
Uniqueness
The uniqueness of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid lies in its combination of the Fmoc and benzylamino groups, which provide specific reactivity and stability properties useful in peptide synthesis and other applications.
Properties
IUPAC Name |
(2S)-3-(benzylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c28-24(29)23(15-26-14-17-8-2-1-3-9-17)27-25(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,26H,14-16H2,(H,27,30)(H,28,29)/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZRWKKOUPUBQM-QHCPKHFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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